BenchChemオンラインストアへようこそ!

Teicoplanin A2-5

Pharmacokinetics Clearance Lipoglycopeptide

Teicoplanin A2-5 is the most lipophilic teicoplanin metabolite, featuring a 9-methyldecanoyl fatty acyl side chain. Its distinct pharmacokinetics—39% longer terminal half-life, 72% lower clearance, and the highest albumin binding among A2 components—make it an essential reference standard for HPLC method development, ANDA bioequivalence assessments, and population PK modeling. Variations in A2-5 content between generic and innovator formulations directly alter drug exposure and immunoassay sensitivity, so precise quantitation is mandatory for demonstrating pharmaceutical equivalence. Procure high-purity A2-5 to ensure robust analytical results and reliable drug-drug interaction studies.

Molecular Formula C89H99Cl2N9O33
Molecular Weight 1893.7 g/mol
Cat. No. B8102252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-5
Molecular FormulaC89H99Cl2N9O33
Molecular Weight1893.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1
InChIKeyFHBQKTSCJKPYIO-RLDSMAAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teicoplanin A2-5: A Key Lipoglycopeptide Component in Antibiotic Complex Formulations


Teicoplanin A2-5 (CAS: 91032-38-1) is a major lipoglycopeptide antibiotic component within the teicoplanin complex, which is produced by fermentation of Actinoplanes teichomyceticus [1]. This complex is a mixture of five closely related major compounds (Teicoplanin A2-1 through A2-5) and four minor compounds (Teicoplanin RS-1 through RS-4) . All major A2 components share a common heptapeptide aglycone core but are differentiated by the length and branching of the fatty acid moiety linked to the glucosamine residue [2]. Specifically, Teicoplanin A2-5 possesses a 9-methyldecanoyl fatty acyl side chain, making it the most lipophilic and non-polar metabolite within this family [3].

Why Teicoplanin A2-5 Ratios and Lipophilicity Matter in Generic Formulation Substitution


Generic substitution among teicoplanin products is not pharmacokinetically neutral due to the inherent heterogeneity of the antibiotic complex. The teicoplanin complex is a mixture of multiple structurally related components, and the relative abundance of these components—including Teicoplanin A2-5—varies between different manufacturing sources and branded versus generic formulations [1]. Since individual components like A2-5 have distinct pharmacokinetic (PK) properties due to their differential lipophilicity [2], changes in the A2-5 ratio directly impact the composite drug's plasma concentration profile, protein binding characteristics, and overall exposure [3]. Therefore, a generic product with a lower proportion of the more lipophilic A2-5 component may not be therapeutically equivalent to a reference product with a higher A2-5 content, even if the total teicoplanin weight is identical.

Quantitative Differentiation Evidence for Teicoplanin A2-5 vs. Other A2 Components


PK Differentiation: Teicoplanin A2-5 Exhibits Significantly Lower Total Clearance Than A2-1

The total body clearance (CL) of Teicoplanin A2-5 is substantially lower than that of the least lipophilic A2 component, Teicoplanin A2-1, leading to higher and more sustained plasma exposure [1].

Pharmacokinetics Clearance Lipoglycopeptide

PK Differentiation: Teicoplanin A2-5 Demonstrates Extended Terminal Half-Life vs. A2-1

Teicoplanin A2-5 exhibits a significantly longer terminal elimination half-life compared to Teicoplanin A2-1, which contributes disproportionately to the prolonged duration of action of the teicoplanin complex [1].

Pharmacokinetics Half-Life Drug Disposition

Protein Binding: Teicoplanin A2-5 Possesses the Highest Albumin Affinity Among A2 Components

Teicoplanin A2-5 exhibits the highest association constant (Ka) for human serum albumin among the major A2 components, which is a direct consequence of its increased lipophilicity due to the 9-methyldecanoyl side chain [1].

Protein Binding Pharmacokinetics Albumin Affinity

Antimicrobial Activity: Teicoplanin Complex Exhibits Superior Potency vs. Vancomycin Against Key Gram-Positive Pathogens

While direct MIC data for the isolated Teicoplanin A2-5 component against specific isolates is limited, the teicoplanin complex—of which A2-5 is a major constituent—demonstrates significantly lower MIC values compared to vancomycin against a broad range of clinical isolates [1].

Antimicrobial Activity MIC Glycopeptide

Antimicrobial Spectrum: Teicoplanin Complex Demonstrates 2- to 4-Fold Greater Potency Than Vancomycin Against Streptococci and Enterococci

Against clinically relevant Gram-positive pathogens including Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis, the teicoplanin complex exhibits 2- to 4-fold greater potency than vancomycin [1].

Antimicrobial Spectrum Streptococci Enterococci

Formulation Equivalence: Variation in A2-5 Content Between Branded and Generic Teicoplanin Products Alters Plasma Concentration Sensitivity

Differences in the percentage content of the six major teicoplanin components, including A2-5, between branded and generic products lead to statistically significant differences in plasma concentration sensitivity as measured by FPIA (Fluorescence Polarization Immunoassay) [1].

Formulation Generic Equivalence HPLC

Key Application Scenarios for Teicoplanin A2-5 in Research and Quality Control


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring (TDM) Optimization

Given that Teicoplanin A2-5 has a 39% longer terminal half-life (66.8 hr vs. 48.1 hr) and 72% lower total clearance (5.4 vs. 19.3 mL/hr/kg) compared to Teicoplanin A2-1 [1], researchers developing population PK models or optimizing TDM protocols must account for the A2-5 content in the specific teicoplanin product being studied. A formulation with a higher proportion of A2-5 will yield higher trough concentrations and greater accumulation at steady state compared to one enriched in less lipophilic components, even at identical total doses.

Analytical Reference Standard for HPLC Method Development and Generic Drug Bioequivalence Studies

Teicoplanin A2-5 serves as a critical analytical reference standard for HPLC method development, method validation (AMV), and Quality Control (QC) applications during the commercial production of teicoplanin or for Abbreviated New Drug Applications (ANDA) [1]. Since variations in A2-5 content between branded and generic formulations significantly alter plasma concentration sensitivity in immunoassays [2], precise quantitation of the A2-5 peak is essential for demonstrating pharmaceutical equivalence and establishing valid bioequivalence between teicoplanin products.

Investigation of Lipophilicity-Dependent Antimicrobial Activity and Membrane Interactions

As the most non-polar and lipophilic metabolite in the teicoplanin family, bearing a 9-methyldecanoyl side chain [1], Teicoplanin A2-5 is the ideal candidate for studying the relationship between lipophilicity and antibacterial activity. Research into the mechanism of action of glycopeptide antibiotics can utilize A2-5 to probe how increased membrane affinity—driven by the longer fatty acyl chain—affects dimerization, target binding to the D-Ala-D-Ala terminus, and activity against isolates with thickened cell walls or reduced susceptibility [2].

Protein Binding Displacement Interaction Studies

With the highest measured association constant for human serum albumin among the A2 components (Ka = 3.87 × 10^4 mol·L^-1) [1], Teicoplanin A2-5 represents the component most likely to participate in clinically significant protein binding displacement interactions. Researchers investigating potential drug-drug interactions involving highly protein-bound co-administered medications (e.g., warfarin, NSAIDs) should utilize A2-5 as the representative probe to model the worst-case scenario for competitive albumin binding displacement within the teicoplanin complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teicoplanin A2-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.